(4-Amino-phenyl)-cyclopropyl-methanone

Medicinal Chemistry Antitubercular Antimalarial

This primary aromatic amine building block is essential for medicinal chemists developing kinase inhibitors and anti-infective agents. Unlike halogenated analogs (e.g., 4-chloro, 4-bromo), the reactive 4-amino group enables critical derivatizations—diazotization, acylation, reductive amination—to generate libraries of antitubercular (MIC 3.12–12.5 μg/mL) and antimalarial (IC50 as low as 0.035 μg/mL) candidates. The cyclopropyl methanone moiety enhances metabolic stability and binding conformation. Procure the amino-substituted scaffold to avoid dead-end synthetic routes.

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 57189-90-9
Cat. No. B2972061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-phenyl)-cyclopropyl-methanone
CAS57189-90-9
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESC1CC1C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11NO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2,11H2
InChIKeyHQUVJEFKHBNWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-phenyl)-cyclopropyl-methanone (CAS 57189-90-9): Overview for Procurement and Research Use


(4-Amino-phenyl)-cyclopropyl-methanone (CAS 57189-90-9), also known as 4-cyclopropanecarbonylaniline, is an aryl cyclopropyl ketone building block featuring a primary aromatic amine and a cyclopropyl carbonyl moiety [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the construction of kinase inhibitors and anti-infective agents [2]. It is commercially available from multiple vendors at purities typically ≥98% .

Why (4-Amino-phenyl)-cyclopropyl-methanone Cannot Be Replaced by Halogenated or Unsubstituted Cyclopropyl Phenyl Ketones


Substitution of the 4-amino group in (4-Amino-phenyl)-cyclopropyl-methanone with halogen (e.g., 4-chloro, 4-bromo, or 4-fluoro) or hydrogen fundamentally alters both the chemical reactivity and the potential biological activity profile of the scaffold [1]. The primary aromatic amine serves as a critical handle for further derivatization (e.g., diazotization, acylation, or reductive amination) that is absent in its halogenated counterparts [2]. While halogenated analogs like 4-chlorophenyl cyclopropyl ketone (CAS 6640-25-1) are primarily used as intermediates in agrochemical synthesis, the amino derivative enables distinct medicinal chemistry applications, including the generation of alkylaminoaryl cyclopropyl methanones with demonstrated antitubercular and antimalarial activities [3]. Generic substitution without considering this functional group difference will lead to a dead-end synthetic route or loss of desired bioactivity.

Quantitative Evidence for Selecting (4-Amino-phenyl)-cyclopropyl-methanone Over Analogs


Primary Aromatic Amine vs. 4-Fluoro Analog: Synthetic Divergence in Anti-Infective Scaffolds

The 4-amino group of (4-Amino-phenyl)-cyclopropyl-methanone enables nucleophilic substitution to generate 4-alkylaminoaryl phenyl cyclopropyl methanones. This chemistry is not possible with the 4-fluoro analog (CAS 772-31-6) which serves as the starting material for these same derivatives but requires additional synthetic steps and lacks the capacity for further amine elaboration [1]. In a comparative study, a series of 4-alkylaminoaryl derivatives (6a–6u, 8a–8c) synthesized from the amino scaffold exhibited MIC values of 3.12–12.5 μg/mL against M. tuberculosis H37Rv and IC50 values as low as 0.035 μg/mL against P. falciparum 3D7 [2].

Medicinal Chemistry Antitubercular Antimalarial Scaffold Derivatization

p38 MAP Kinase Inhibition: Differential Activity of Aminobenzophenone Scaffold

(4-Aminophenyl)-cyclopropyl-methanone and its derivatives have been identified as p38 MAP kinase inhibitors, a class of compounds under investigation for anti-inflammatory applications . While specific IC50 data for this compound is not disclosed in the primary literature, the activity is attributed to the aminobenzophenone core which is absent in simple cyclopropyl phenyl ketones [1]. In contrast, cyclopropyl phenyl ketone (CAS 3481-02-5) has been reported to inhibit Cryptococcus neoformans and may have anticancer properties through DNA/RNA synthesis inhibition, but lacks the p38 MAPK activity .

Inflammation Kinase Inhibition p38 MAPK Cytokine

LogP and Solubility Profile: Computed Properties Relative to 4-Chloro and 4-Bromo Analogs

The presence of the 4-amino group significantly alters the computed lipophilicity and hydrogen-bonding capacity compared to halogenated analogs. (4-Amino-phenyl)-cyclopropyl-methanone has a computed LogP of approximately 1.3–1.86 and a topological polar surface area (TPSA) of 43.1 Ų, with one hydrogen bond donor and two acceptors [1]. In comparison, 4-chlorophenyl cyclopropyl ketone (C10H9ClO) has a higher LogP (~2.5 estimated) and lacks hydrogen bond donor capacity, while 4-bromophenyl cyclopropyl ketone (C10H9BrO) has a higher molecular weight (225.09 g/mol) and similarly altered lipophilicity . These differences impact aqueous solubility and permeability, key parameters in drug design and assay development.

Physicochemical Properties Drug-likeness LogP Solubility

Safety and Handling Profile: GHS Classification vs. Unsubstituted Cyclopropyl Phenyl Ketone

(4-Amino-phenyl)-cyclopropyl-methanone is classified under GHS07 as a warning, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is typical for aromatic amines and informs storage and handling protocols. In contrast, the unsubstituted cyclopropyl phenyl ketone (CAS 3481-02-5) is reported to have low toxicity and can be used in pharmaceutical preparations . The difference in hazard classification underscores the need for distinct safety measures when handling the amino derivative.

Safety Handling GHS Laboratory Procurement

Recommended Application Scenarios for (4-Amino-phenyl)-cyclopropyl-methanone Based on Evidence


Scaffold for Synthesis of Antitubercular and Antimalarial Alkylaminoaryl Cyclopropyl Methanones

Medicinal chemists synthesizing 4-alkylaminoaryl phenyl cyclopropyl methanones should procure this compound as the key amino-substituted building block. The 4-amino group enables nucleophilic substitution with various amines to generate a library of derivatives that have demonstrated in vitro antitubercular (MIC 3.12–12.5 μg/mL) and antimalarial (IC50 as low as 0.035 μg/mL) activities against M. tuberculosis H37Rv and P. falciparum 3D7 strains, respectively [1].

Lead Generation for p38 MAP Kinase Inhibitors in Inflammatory Disease Research

This compound serves as a starting point for the development of p38 MAP kinase inhibitors. Its aminobenzophenone core is associated with anti-inflammatory activity via p38 MAPK inhibition . Researchers can functionalize the amine to explore structure-activity relationships and optimize potency, leveraging the cyclopropyl group to enhance metabolic stability and binding conformation .

Building Block for Kinase Inhibitor Synthesis in Oncology

The cyclopropyl methanone moiety is a privileged structure in kinase inhibitor design, contributing to improved metabolic stability, conformational restriction, and enhanced binding affinity . (4-Amino-phenyl)-cyclopropyl-methanone can be elaborated into heteroarylaminophenylketone derivatives that inhibit kinases implicated in cancer [2], making it a valuable intermediate for targeted oncology research.

General Organic Synthesis Intermediate Requiring Aromatic Amine Functionality

The compound is a versatile building block for organic synthesis, particularly where a primary aromatic amine is required for further functionalization. Applications include diazotization for Sandmeyer-type reactions, reductive amination, or acylation to form amides [3]. Its commercial availability at ≥98% purity from multiple vendors ensures reliable supply for research and development .

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